molecular formula C15H11ClO4 B12112953 Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester CAS No. 52602-12-7

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester

Cat. No.: B12112953
CAS No.: 52602-12-7
M. Wt: 290.70 g/mol
InChI Key: RVRZOJSJHRRYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester (CAS: 410071-22-6) is an ester derivative of acetylsalicylic acid (aspirin) where the hydroxyl group of the salicylic acid moiety is esterified with a 4-chlorophenyl group. Its molecular formula is C₁₆H₁₃ClO₄ (molecular weight: 304.72 g/mol) . The compound is structurally characterized by:

  • A 2-(acetyloxy)benzoic acid backbone.

This compound is categorized as an impurity in aspirin-related syntheses and may serve as an intermediate in pharmaceutical research .

Properties

CAS No.

52602-12-7

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

(4-chlorophenyl) 2-acetyloxybenzoate

InChI

InChI=1S/C15H11ClO4/c1-10(17)19-14-5-3-2-4-13(14)15(18)20-12-8-6-11(16)7-9-12/h2-9H,1H3

InChI Key

RVRZOJSJHRRYKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester typically involves esterification reactions. One common method is the reaction of 4-chlorophenol with benzoic acid anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C₁₅H₁₁ClO₄ and a molecular weight of 290.70 g/mol. Its structure includes a benzoate moiety modified by an acetyloxy group and a 4-chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and versatility in various chemical reactions.

Chemistry

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester serves as a reagent in organic synthesis and is utilized as an intermediate in the preparation of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of carboxylic acids.
  • Reduction : Resulting in the formation of alcohols.
  • Substitution : Producing substituted esters or aromatic compounds.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that it exhibits moderate antimicrobial activity against certain Gram-positive bacteria .
  • Anticancer Activity : Research indicates that benzoic acid derivatives can inhibit cancer cell growth, with some compounds demonstrating efficacy comparable to established drugs like doxorubicin .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications:

  • Drug Development : It is being investigated as a precursor for new drug formulations aimed at treating inflammatory diseases. Its anti-inflammatory properties have been highlighted as advantageous compared to traditional steroidal treatments .
  • Drug Delivery Systems : The compound's ability to interact with biological systems makes it a candidate for developing novel drug delivery mechanisms.

Industry

The compound finds utility in the production of specialty chemicals and materials:

  • Polymer Production : Its unique structure allows for incorporation into polymer matrices, enhancing material properties.
  • Chemical Manufacturing : Used as a building block in the synthesis of various industrial chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzoic acid derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum biofilm eradication concentrations (MBEC) around 125 µg/mL against Staphylococcus aureus and Enterococcus faecium .

Case Study 2: Anticancer Properties

Research focused on the antiproliferative effects of benzoic acid derivatives on HeLa cells demonstrated IC50 values ranging from 0.69 µM to 11 µM, indicating strong potential for development as anticancer agents .

Mechanism of Action

The mechanism by which benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Benorilate (4-Acetamidophenyl 2-Acetoxybenzoate)
  • Structural Difference: Benorilate replaces the 4-chlorophenyl group with a 4-acetamidophenyl group .
  • Benorilate is a prodrug of both aspirin and paracetamol, exhibiting dual analgesic and anti-inflammatory effects, whereas the 4-chlorophenyl ester lacks documented therapeutic activity .
  • Physicochemical Properties: Property Benzoic Acid, 2-(Acetyloxy)-, 4-Chlorophenyl Ester Benorilate Molecular Weight 304.72 g/mol 313.30 g/mol Key Functional Group 4-Chlorophenyl 4-Acetamidophenyl Lipophilicity (LogP)* Higher (Cl substituent) Moderate (polar NHCOCH₃)
2.2 Methyl Acetylsalicylate (Methyl 2-Acetoxybenzoate)
  • Structural Difference : The ester group is a methyl instead of 4-chlorophenyl .
  • Functional Impact :
    • The methyl group reduces steric hindrance and lipophilicity, favoring faster hydrolysis compared to bulkier aryl esters.
    • Methyl acetylsalicylic acid is a simpler model compound for studying aspirin’s esterase-mediated metabolism .
  • Physicochemical Properties :

    Property This compound Methyl Acetylsalicylate
    Molecular Weight 304.72 g/mol 194.19 g/mol
    Boiling Point Higher (aryl ester) Lower (alkyl ester)
    Hydrolysis Rate Slower (electron-withdrawing Cl) Faster
2.3 Diplosal Acetate (2-(Acetyloxy)benzoic Acid 2-Carboxyphenyl Ester)
  • Structural Difference : Diplosal acetate incorporates a 2-carboxyphenyl ester group, adding a second carboxylic acid moiety .
  • Functional Impact :
    • The additional carboxylic acid increases polarity and water solubility, contrasting with the hydrophobic 4-chlorophenyl group.
    • Diplosal acetate may exhibit enhanced chelation properties or altered pharmacokinetics due to ionizable groups .
2.4 Aspirin Nitroxymethylphenyl Esters
  • Structural Difference: Nitroxymethyl (-CH₂NO₂) groups replace the 4-chlorophenyl group .
  • Nitroxymethyl derivatives are explored for nitric oxide-releasing prodrugs, whereas chloro-substituted esters lack such functionality .
2.5 4-Chlorophenyl Esters of Related Acids
  • Example : Benzoic acid, 3-chloro-4-[[4-(2-methylpropoxy)benzoyl]oxy]-, 4-pentylphenyl ester (CAS: 50687-48-4) .
  • Such compounds are often investigated for liquid crystal or polymer applications rather than pharmaceuticals .

Key Research Findings

  • Synthetic Routes: The target compound is synthesized via esterification of 2-(acetyloxy)benzoic acid with 4-chlorophenol, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts . Yields for similar esters range from 73–97%, depending on substituent steric effects .
  • Stability and Reactivity: The 4-chlorophenyl group slows ester hydrolysis compared to methyl or nitroxymethyl esters due to reduced electron density at the ester carbonyl .
  • Toxicological Considerations :

    • Chlorinated aromatic esters may pose higher environmental persistence and toxicity risks. For example, 4-chloro-, 4-hydroxyphenyl ester (CAS: 73092-79-2) requires stringent handling due to acute oral toxicity (GHS Category 4) .

Biological Activity

Benzoic acid, 2-(acetyloxy)-, 4-chlorophenyl ester, also known as 4-chlorophenyl 2-acetyloxybenzoate, is an organic compound with notable biological activities. Its structural features, which include an acetyloxy group and a chlorophenyl substituent, contribute to its interaction with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₅H₁₁ClO₄
  • Molecular Weight : 290.70 g/mol
  • SMILES Notation : CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl

The compound's unique structure allows it to undergo various chemical reactions such as oxidation and hydrolysis, leading to the formation of biologically active metabolites.

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The hydrolysis of the ester group generates active metabolites that can interact with enzymes involved in metabolic pathways.
  • Receptor Binding : The chlorophenyl moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of benzoic acid derivatives. For instance:

  • In Vitro Studies : Research has shown that compounds similar to this compound exhibit moderate antibacterial activity against various strains. The compound's structural modifications can enhance this activity .
  • Case Study : A recent study highlighted that derivatives of benzoic acid showed promising results against resistant bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Cytotoxicity and Antiproliferative Effects

Benzoic acid derivatives have been studied for their cytotoxic effects on cancer cells:

  • Cell Line Studies : In vitro assays demonstrated that certain derivatives exhibit significant antiproliferative effects on HeLa cells (IC50 values ranging from 0.69 μM to 11 μM), indicating their potential as anticancer agents .
  • Mechanistic Insights : The mechanism behind the antiproliferative activity is thought to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructureKey Biological Activity
Benzoic acid, 4-(octyloxy)-, 4-chlorophenyl esterSimilar structure but with an octyloxy groupEnhanced antimicrobial properties
4-Chlorophenyl benzoateLacks the acetyloxy groupModerate cytotoxicity but less effective than the acetyloxy derivative

This table illustrates how structural variations can significantly affect the biological properties of related compounds.

Future Directions and Research Needs

While existing studies provide valuable insights into the biological activities of this compound, further research is necessary to:

  • Elucidate specific molecular targets and pathways affected by this compound.
  • Investigate its potential therapeutic applications in greater detail.
  • Conduct in vivo studies to assess efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.